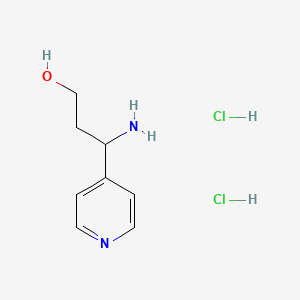

3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

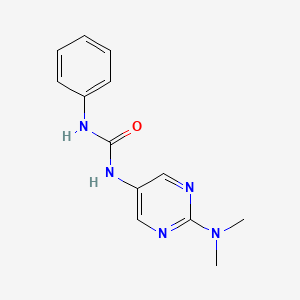

3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride is a chemical compound with the CAS Number: 1955553-65-7 . It has a molecular weight of 225.12 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O.2ClH/c9-8(3-6-11)7-1-4-10-5-2-7;;/h1-2,4-5,8,11H,3,6,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 225.12 .Scientific Research Applications

Coordination Chemistry and Complex Formation

The compound has been utilized in the synthesis and study of Schiff base ligands derived from unsymmetrical tripodal amines. These ligands have shown potential in forming Cu(II) complexes, highlighting the compound's role in the development of new mononuclear and dinuclear complexes. This research is significant for understanding the inter- and intramolecular interactions in complex formation and has implications for catalysis, material science, and the synthesis of metal-organic frameworks (Keypour et al., 2015).

Organic Synthesis

Another aspect of the research involving 3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride is its role in organic synthesis, particularly in amide bond formation. A study demonstrated a mild and efficient method for low-epimerization amide bond formation using T3P and pyridine, applicable to the synthesis of key intermediates for glucokinase activators. This method is notable for its general applicability to various acid substrates and amines, offering practical benefits in the synthesis of pharmaceuticals and biologically active compounds (Dunetz et al., 2011).

Fluorescence Properties and Antibacterial Activity

Furthermore, the synthesis of novel 3-pyridinecarbonitriles with amino acid function has been reported, where the compound under discussion could potentially serve as a precursor or an analog. These synthesized compounds exhibit fluorescence properties and some show considerable antibacterial activity, underscoring the compound's relevance in the development of new materials with specific optical properties and potential applications in biomedicine and material science (Girgis et al., 2004).

Conformational Analysis

Research has also been conducted on the conformational analyses of derivatives, highlighting the importance of understanding molecular structure for the design of molecules with desired properties. Such studies are crucial for the rational design of new compounds with specific functions, including pharmaceuticals and materials (Nitek et al., 2020).

Safety and Hazards

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride. For instance, its stability could be affected by storage conditions, as suggested by the storage temperature recommendation .

Biochemical Analysis

Cellular Effects

It’s possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 3-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride at different dosages in animal models are not well studied. It would be interesting to investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well known

Properties

IUPAC Name |

3-amino-3-pyridin-4-ylpropan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c9-8(3-6-11)7-1-4-10-5-2-7;;/h1-2,4-5,8,11H,3,6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKSTUVKKVWGTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CCO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[(2-methyl-1-benzofuran-3-yl)methyl]amine hydrochloride](/img/structure/B2985980.png)

![2-(2-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2985981.png)

![(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2985988.png)

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985992.png)

![N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2985996.png)

![8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2985999.png)

![N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2986001.png)